molecular formula C8H15BLi B14782625 Lithium 9-borabicyclo[3.3.1]nonane hydride

Lithium 9-borabicyclo[3.3.1]nonane hydride

Cat. No.: B14782625
M. Wt: 129.0 g/mol
InChI Key: KMVUEDZWYQPMRA-UHFFFAOYSA-N
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Description

Lithium 9-borabicyclo[3.3.1]nonane hydride is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN. It is a colorless solid that is widely used as a hydroboration reagent in organic chemistry. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 9-borabicyclo[3.3.1]nonane hydride is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran (THF). The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-THF complex in a 1:1 ratio, followed by refluxing the mixture at 65°C. This process yields a solution containing the dimeric form of 9-BBN in approximately 90% yield .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .

Chemical Reactions Analysis

Types of Reactions

Lithium 9-borabicyclo[3.3.1]nonane hydride undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 9-borabicyclo[3.3.1]nonane hydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium 9-borabicyclo[331]nonane hydride involves the addition of the boron-hydrogen bond across the carbon-carbon double or triple bond of alkenes or alkynesThe steric demand of the compound suppresses the formation of 2-substituted isomers, favoring the formation of terminal alcohols upon subsequent oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of side products. Its stability and ease of handling make it a preferred reagent in organic synthesis .

Properties

Molecular Formula

C8H15BLi

Molecular Weight

129.0 g/mol

InChI

InChI=1S/C8H14B.Li.H/c1-3-7-5-2-6-8(4-1)9-7;;/h7-8H,1-6H2;;/q;+1;-1

InChI Key

KMVUEDZWYQPMRA-UHFFFAOYSA-N

Canonical SMILES

[H-].[Li+].[B]1C2CCCC1CCC2

Origin of Product

United States

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